molecular formula C45H68N6O9 B1670875 Dolastatin 15 CAS No. 123884-00-4

Dolastatin 15

カタログ番号 B1670875
CAS番号: 123884-00-4
分子量: 837.1 g/mol
InChIキー: LQKSHSFQQRCAFW-CCVNJFHASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Dolastatin 15 has been achieved through a convergent strategy . The process involves the thermal cyclization of the corresponding Meldrum adduct to obtain the pyrrolidinone ring . Further optimizations have resulted in moderate yields .


Molecular Structure Analysis

Dolastatin 15 has a molecular formula of C45H68N6O9 and a molecular weight of 837.06 . Its structure includes a variety of functional groups, contributing to its unique properties .


Chemical Reactions Analysis

Dolastatin 15 is a potent, tubulin-targeted, vinca-site binding, anticancer agent that induces mitotic arrest and inhibits cell proliferation in a variety of cell types .


Physical And Chemical Properties Analysis

Dolastatin 15 has a molecular formula of C45H68N6O9 and a molecular weight of 837.06 . It is a solid substance that should be stored at -20°C .

科学的研究の応用

Anticancer Potential and Mechanism of Action

Dolastatin 15, derived from marine cyanobacteria, showcases significant anticancer properties. It acts as a microtubule destabilizing agent, with its analogues undergoing clinical evaluation. Research highlights its differential cytotoxicity against colorectal cancer cells and its remarkable anti-vascularization effects, suggesting a clinical potential in treating solid tumors with an angiogenic component (Ratnayake et al., 2020). Its antimitotic and antiproliferative activities have been demonstrated through interactions with tubulin and cellular microtubules, leading to mitotic arrest and apoptosis in leukemia and lymphoma cell lines (Bai et al., 1992; Beckwith et al., 1993).

Clinical Trials and Evaluations

Dolastatin 15 and its analogues, such as LU103793, have undergone clinical trials for various cancers, including malignant melanoma and multiple myeloma. While some studies showed modest toxicity and moderate success in terms of response rates, others indicated limited activity, highlighting the need for further evaluation to fully understand their therapeutic potential (Smyth et al., 2001; Sato et al., 2007).

Synthetic Analogues and Derivatives

Research on synthetic analogues and derivatives, termed "auristatins," has shown that these compounds retain the potent antineoplastic activity of Dolastatin 15, with applications in antibody drug conjugates (ADCs) for targeted cancer therapy. Over 30 ADCs employing auristatins are in clinical trials, demonstrating the ongoing interest and potential of these compounds in cancer treatment (Maderna & Leverett, 2015).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of Dolastatin 15 and its analogues have contributed to a better understanding of their therapeutic profiles and potential side effects. Such research is crucial for optimizing dosing regimens and minimizing toxicity, thereby enhancing the clinical efficacy of these compounds (Aherne et al., 1996).

Safety And Hazards

Dolastatin 15 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

将来の方向性

Dolastatin 15 and its derivatives have attracted interest for potential use in the treatment of various types of cancers . Researchers have pinpointed the genetic blueprints behind dolastatin 10, a marine natural product that has led to six FDA-approved cancer drugs since 2011. The discovery could unlock the potential for new cancer therapeutics .

特性

IUPAC Name

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-CCVNJFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924629
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolastatin 15

CAS RN

123884-00-4
Record name Dolastatin 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 15
Reactant of Route 2
Reactant of Route 2
Dolastatin 15
Reactant of Route 3
Reactant of Route 3
Dolastatin 15
Reactant of Route 4
Reactant of Route 4
Dolastatin 15
Reactant of Route 5
Reactant of Route 5
Dolastatin 15
Reactant of Route 6
Reactant of Route 6
Dolastatin 15

Citations

For This Compound
1,050
Citations
DA Gianolio, C Rouleau, WE Bauta, D Lovett… - Cancer chemotherapy …, 2012 - Springer
… dolastatin 15 depsipeptide analogs have undergone clinical trial [4, 11, 16, 17, 29, 34]. In a manner similar to the vinca alkaloids, dolastatin 15 … the potential of dolastatin 15 derivatives (…
Number of citations: 41 link.springer.com
Z Cruz‐Monserrate, JT Mullaney… - European Journal of …, 2003 - Wiley Online Library
… has been the depsipeptide dolastatin 15, originally … dolastatin 15 and cemadotin might bind in a unique site on tubulin. To evaluate this idea, we synthesized radiolabeled dolastatin 15 …
Number of citations: 59 febs.onlinelibrary.wiley.com
R Bai, SJ Friedman, GR Pettit, E Hamel - Biochemical pharmacology, 1992 - Elsevier
… We have compared dolastatin 15 with dolastatin 10 for its … The I+, values for cell growth were obtained for dolastatin 15 with … At toxic concentrations dolastatin 15 caused the leukemia …
Number of citations: 174 www.sciencedirect.com
R Bai, MC Edler, PL Bonate, TD Copeland… - Molecular …, 2009 - ASPET
… depsipeptide dolastatin 15. In tasidotin, the carboxyl-terminal ester group of dolastatin 15 … (P5), a pentapeptide also present in dolastatin 15 and cemadotin. P5 was more active as an …
Number of citations: 46 molpharm.aspetjournals.org
M Lopus - Molecular and cellular biochemistry, 2013 - Springer
Dolastatin 15 (DL15) is a potent, tubulin-targeted, vinca-site binding, anticancer agent that induces mitotic arrest and inhibit cell proliferation in a variety of cell types. Several analogs of …
Number of citations: 13 link.springer.com
M Sato, M Sagawa, T Nakazato… - … journal of oncology, 2007 - spandidos-publications.com
… dolastatin 15 against hematological malignancies such as myeloma cells have never been reported. We demonstrate here for the first time that dolastatin 15 … that dolastatin 15 induces …
Number of citations: 58 www.spandidos-publications.com
GR Pettit, Y Kamano, C Dufresne… - The Journal of …, 1989 - ACS Publications
The Indian Ocean sea hare Dolabella auric-ularia has been found to contain a strongly cytostatic depsipeptide constituent designated dolastatin 15. The unusual depsipeptide was …
Number of citations: 226 pubs.acs.org
S Ebbinghaus, E Rubin, E Hersh, LD Cranmer… - Clinical cancer …, 2005 - AACR
… a third-generation dolastatin-15 analogue that is metabolically … Cemadotin, a dolastatin-15 pentapeptide, at concentrations … process that differentiated dolastatin-15 analogues from other …
Number of citations: 54 aacrjournals.org
AC Mita, LA Hammond, PL Bonate, G Weiss… - Clinical Cancer …, 2006 - AACR
… A phase II study of the dolastatin 15 analogue LU 103793 in the treatment of advanced non-… ILX651, a third generation dolastatin 15: results of a phase I dose escalating and …
Number of citations: 76 aacrjournals.org
C Cunningham, LJ Appleman, M Kirvan-Visovatti… - Clinical cancer …, 2005 - AACR
Purpose: To determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetics of tasidotin (ILX651), a dolastatin-15 analogue, when administered on …
Number of citations: 70 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。